3-(3-(Fluoromethyl)azetidin-1-yl)-3-oxopropanenitrile
Overview
Description
3-(3-(Fluoromethyl)azetidin-1-yl)-3-oxopropanenitrile, also known as FMAP, is a synthetic molecule composed of a fluoromethyl group, an azetidin-1-yl group, and a 3-oxopropanenitrile group. It is a unique compound with a wide range of potential applications in the fields of chemical synthesis, drug discovery, and medicinal chemistry. FMAP is a versatile molecule that has been used for the synthesis of a variety of compounds, and its unique structure and properties make it an attractive target for further research and development.
Scientific Research Applications
Nickel-mediated Alkyl-Aryl Suzuki Coupling
- The preparation of aromatic systems featuring oxetan-3-yl and azetidin-3-yl substituents has been efficiently executed using a nickel-mediated alkyl-aryl Suzuki coupling, demonstrating an effective approach to incorporate these modules into aromatic frameworks (Duncton et al., 2008).
Minisci Reaction for Heteroaromatic Bases
- The introduction of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases was achieved through a Minisci reaction, a radical addition method. This process demonstrated the utility in incorporating oxetane or azetidine into significant heteroaromatic systems used in drug discovery, exemplified by compounds like gefitinib, a quinolinecarbonitrile Src tyrosine kinase inhibitor, and the antimalarial hydroquinine (Duncton et al., 2009).
Synthesis and Characterization of Schiff’s Bases, Azetidinones, and Thiazolidinones
- The study involved the synthesis and characterization of compounds like 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one, with subsequent evaluation of their antimicrobial activity. The research highlighted the significant potential of these compounds in antimicrobial applications (Mistry et al., 2016).
Synthesis of Fluorine-Containing Oxetanes and Azetidines
- A method was developed for the synthesis of fluoroalkylidene-oxetanes and azetidines from precursors like 3-oxetanone and 3-azetidinone, utilizing fluorosulfones and the Julia–Kocienski reaction. This process opened new avenues for preparing fluorinated four-membered rings with diverse functional groups, showcasing the versatility of these compounds in chemical synthesis (Laporte et al., 2015).
properties
IUPAC Name |
3-[3-(fluoromethyl)azetidin-1-yl]-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c8-3-6-4-10(5-6)7(11)1-2-9/h6H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWXOFYATFBVDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC#N)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Fluoromethyl)azetidin-1-yl)-3-oxopropanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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